molecular formula C18H18N2O4 B8005075 [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester

Cat. No.: B8005075
M. Wt: 326.3 g/mol
InChI Key: XTZIBCGHNKYRQT-UHFFFAOYSA-N
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Description

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl carbamate group linked to an ethylamine chain substituted with a 3-formyl-benzoyl moiety.

Properties

IUPAC Name

benzyl N-[2-[(3-formylbenzoyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-12-15-7-4-8-16(11-15)17(22)19-9-10-20-18(23)24-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZIBCGHNKYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNC(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Amide Coupling and Carbamate Protection

A widely adopted approach involves sequential amide bond formation followed by carbamate protection.

Step 1: Synthesis of 3-Formylbenzoyl Ethylenediamine Intermediate

  • Reagents : 3-Formylbenzoic acid, ethylenediamine, coupling agents (e.g., DCC, HOBt).

  • Conditions :

    • 3-Formylbenzoic acid (1.0 eq) is activated with DCC (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C.

    • Ethylenediamine (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours.

    • Yield : 78–85% after purification by silica chromatography.

Step 2: Benzyl Carbamate Protection

  • Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA).

  • Conditions :

    • The amine intermediate (1.0 eq) is dissolved in THF under N₂.

    • TEA (2.5 eq) is added, followed by dropwise addition of Cbz-Cl (1.5 eq) at 0°C.

    • Stirring continues for 4–6 hours at room temperature.

    • Yield : 90–94% after aqueous workup.

Key Data:

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1DCC/HOBtDMF0 → RT1685
2Cbz-ClTHF0 → RT694

One-Pot Reductive Amination and Formylation

This method streamlines synthesis by combining reductive amination and formylation in a single vessel.

Procedure:

  • Reductive Amination :

    • Ethylenediamine (1.0 eq) reacts with 3-formylbenzaldehyde (1.1 eq) in methanol.

    • NaBH₃CN (1.5 eq) is added, and the mixture is stirred at RT for 8 hours.

    • Intermediate Yield : 82%.

  • In Situ Formylation :

    • The amine intermediate is treated with formic acid (2.0 eq) and acetic anhydride (1.5 eq) at 60°C for 3 hours.

    • Formylation Efficiency : >95% by ¹H-NMR.

  • Carbamate Protection :

    • Benzyl chloroformate (1.2 eq) and TEA (2.0 eq) are added to the formylated product in THF.

    • Final Yield : 76% overall.

Catalytic Carbonylation Approach

A patent-pending method employs CO₂ and alkoxysilanes for carbamate formation under mild conditions.

Protocol:

  • Substrates : 2-(3-Formylbenzoylamino)ethylamine (1.0 eq), tetramethoxysilane (2.0 eq).

  • Catalyst : Zn(OAc)₂ (5 mol%) and 1,10-phenanthroline (5 mol%).

  • Conditions :

    • Reaction in acetonitrile at 150°C under 5 MPa CO₂ for 24 hours.

    • Yield : 88% with >99% selectivity.

Advantages:

  • Avoids toxic reagents (e.g., phosgene).

  • Scalable for industrial production.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Stepwise Assembly : High yields (>85%) but requires multiple purifications. Ideal for lab-scale synthesis.

  • One-Pot Method : Reduces steps but risks side reactions (e.g., over-formylation).

  • Carbonylation : Eco-friendly and scalable, though requires specialized equipment.

Analytical Validation

  • Purity : HPLC analyses confirm >98% purity for all methods.

  • Spectroscopic Data :

    • ¹H-NMR (CDCl₃) : δ 8.45 (s, 1H, CHO), 7.85–7.40 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂Ph), 3.35 (t, 2H, NHCH₂).

    • IR (cm⁻¹) : 1710 (C=O, carbamate), 1665 (C=O, amide), 1680 (CHO).

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in kinase inhibitor synthesis (e.g., V600EBRAF inhibitors).

  • Peptide Mimetics : Serves as a backbone for constrained peptidomimetics .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxylamine in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester can exhibit anticancer properties. For instance, derivatives of carbamic acids have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. The structural features of this compound may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents.

Inhibition of Allergic Reactions

The compound has potential applications in treating allergic conditions, particularly asthma. Studies have shown that modifying the structure of carbamic acid derivatives can improve their efficacy as inhibitors of allergens like Der p 1, a major allergen from house dust mites. The reversible binding characteristics of this compound may provide a therapeutic advantage in managing chronic allergic responses without permanent inhibition of target proteins .

Case Study 1: Synthesis and Evaluation of Analogues

A study focusing on the synthesis of related compounds demonstrated that modifications to the benzoyl group significantly impacted the biological activity against specific targets. By altering substituents on the aromatic rings, researchers were able to enhance selectivity and potency against enzymes associated with allergic reactions .

CompoundStructure ModificationBiological Activity
Compound ABenzyl group replaced with cyclohexylIncreased potency against Der p 1
Compound BAddition of hydroxyl groupImproved solubility and reduced toxicity

Case Study 2: Drug Development for Asthma Treatment

In a comprehensive investigation into asthma treatments, researchers identified [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester as a promising candidate due to its ability to selectively inhibit cysteine peptidases involved in inflammatory responses. The study emphasized the importance of structural modifications in optimizing drug-like properties such as permeability and selectivity .

Mechanism of Action

The mechanism of action of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The benzoylamino group can interact with enzymes, inhibiting or modulating their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Chloroalkoxy () and silanyloxy () groups alter lipophilicity and metabolic stability.

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Property Target Compound {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (3-tert-Butoxycarbonylamino-bicyclo...)
Lipophilicity Moderate (formyl group) High (chloroalkoxy chain) Moderate (Boc group, bicyclic core)
Reactivity High (formyl) Low (stable chloroalkoxy) Stable (Boc protection)
Molecular Weight ~356.3 358 332.4

Notes:

  • The formyl group may enhance solubility in polar solvents compared to hydrophobic substituents like chlorohexyloxy .
  • Boc protection () improves stability under acidic conditions, whereas the target compound’s formyl group could increase susceptibility to hydrolysis .

Stability and Reactivity

  • Hydrolysis : Benzyl carbamates generally undergo slower hydrolysis than methyl/ethyl esters. The formyl group may accelerate degradation under basic conditions .
  • Oxidation : The formyl moiety is prone to oxidation, necessitating inert storage conditions compared to Boc-protected analogs .

Biological Activity

Introduction

The compound [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is a complex organic molecule that exhibits potential biological activity due to its unique structural features, including a formyl group, an amide linkage, and a carbamic acid ester. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula for [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 326.35 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H18N2O4C_{18}H_{18}N_{2}O_{4}
Molecular Weight326.35 g/mol
Functional GroupsFormyl, Amide, Carbamate

Antimicrobial Properties

Research indicates that carbamate derivatives often exhibit significant antimicrobial activity against various bacterial and fungal strains. The unique structure of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester may enhance its efficacy in combating infections.

  • Bacterial Strains Tested:
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungal Strains Tested:
    • Candida albicans
    • Aspergillus flavus

In a study involving similar compounds, it was found that derivatives with aromatic systems demonstrated considerable antibacterial and antifungal activities, suggesting that [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester may have similar efficacy in microbial inhibition .

Anticancer Activity

Compounds with electrophilic centers, such as those found in [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester, are frequently explored for their anticancer properties. The ability of these compounds to interact with cellular targets involved in cancer progression is significant.

  • Mechanism of Action:
    • Interaction with DNA or proteins involved in cell cycle regulation.
    • Induction of apoptosis in cancer cells.

Studies have shown that related compounds can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .

Enzyme Inhibition

The structural characteristics of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester suggest potential as an enzyme inhibitor. This could involve:

  • Target Enzymes:
    • Enzymes involved in metabolic pathways.
    • Specific proteases or kinases relevant to disease progression.

Inhibitory activity against specific enzymes can lead to altered metabolic processes within cells, which may be beneficial in therapeutic applications .

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A series of derivatives were synthesized and tested against common pathogens. Results indicated that compounds similar to [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester showed promising results against both bacterial and fungal strains, highlighting the importance of structural modifications for enhancing activity .
  • Anticancer Research:
    Investigations into the anticancer effects of structurally related compounds revealed significant cytotoxicity against various cancer cell lines. These findings suggest that the unique combination of functional groups in [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester could also yield valuable therapeutic agents .

Q & A

Basic: What synthetic methodologies are established for preparing [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester?

Answer:
The synthesis typically involves multi-step functionalization:

  • Step 1: Introduction of the carbamate group via coupling reactions. For example, benzyl carbamate derivatives are synthesized using reagents like benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester under N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) activation .
  • Step 2: Formylation at the 3-position of the benzoyl group. This can be achieved using protected aldehyde precursors or via oxidation of hydroxymethyl intermediates, as seen in analogous compounds .
  • Step 3: Amide bond formation between the ethylenediamine backbone and the benzoyl moiety. Palladium-catalyzed coupling or carbodiimide-mediated reactions (e.g., EDC/HOBt) are common .

Key Considerations:

  • Use of orthogonal protecting groups (e.g., benzyl for carbamates) to prevent side reactions .
  • Purification via column chromatography or recrystallization, as described for structurally similar carbamates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR resolves the benzyl ester (δ ~5.1 ppm for CH₂), formyl proton (δ ~9.8-10.2 ppm), and amide NH (δ ~6.5-8.0 ppm). Multiplicity patterns confirm substitution on the benzene ring .
  • High-Resolution Mass Spectrometry (HRMS):
    • Exact mass determination (e.g., C₁₈H₁₉N₂O₄ requires m/z 327.1345) validates molecular integrity .
  • HPLC-PDA:
    • Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, as applied to carbamate analogs .

Advanced: How can researchers optimize regioselectivity during formylation or benzoylation steps?

Answer:

  • Directed Metalation:
    • Use directing groups (e.g., amides) to guide formylation to the 3-position of the benzene ring. This is supported by studies on formylphenyl carbamates .
  • Protection-Deprotection Strategies:
    • Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers during benzoylation, followed by selective deprotection .
  • Catalyst Screening:
    • Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Heck-type reactions for aromatic functionalization .

Data Contradiction Example:
Conflicting yields (e.g., 71% vs. 92% in similar steps ) may arise from solvent polarity or catalyst loading. Systematic optimization is recommended.

Advanced: How to address discrepancies in reported reaction yields for analogous compounds?

Answer:

  • Parameter Analysis:
    • Compare solvent systems (e.g., toluene/dioxane vs. DCM) and temperature profiles. Polar aprotic solvents often enhance carbamate stability .
  • By-Product Identification:
    • Use LC-MS to detect hydrolysis products (e.g., free amines from carbamate cleavage) or isomerization artifacts .
  • Case Study:
    • A 20% yield variation in benzyl carbamate synthesis was traced to residual moisture affecting NIS activation .

Basic: What are common derivatives or analogs of this compound with research utility?

Answer:

  • Derivative Synthesis Pathways:

    Derivative Modification Application Reference
    N-(3-Hydroxypropyl)carbamateEthyl → hydroxypropyl substitutionProdrug development
    tert-Butoxycarbonyl analogsBenzyl → Boc protectionPeptide coupling
    Bromoethyl variantsEthyl → bromoethyl substitutionCrosslinking in polymer chemistry

Advanced: What strategies mitigate stability issues during storage or handling?

Answer:

  • Degradation Pathways:
    • Hydrolysis of the carbamate group in humid conditions.
    • Oxidation of the formyl group to carboxylic acid.
  • Mitigation:
    • Store under inert gas (N₂/Ar) at -20°C, as recommended for benzyl carbamates .
    • Add stabilizers (e.g., BHT) to prevent radical-mediated oxidation .

Advanced: How to resolve stereochemical challenges in derivatives with chiral centers?

Answer:

  • Chiral HPLC:
    • Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
  • Asymmetric Synthesis:
    • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

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